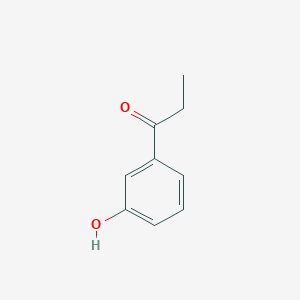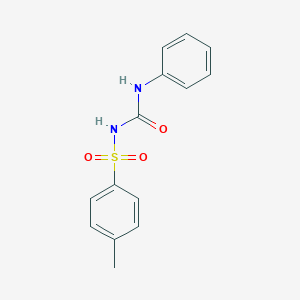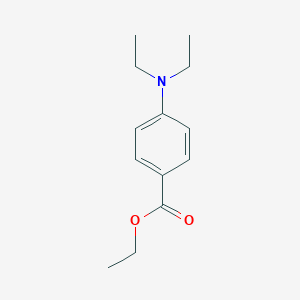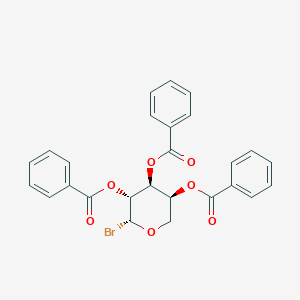
1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of arabinose, a type of sugar, and has been found to exhibit a range of interesting biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate has been used in a variety of scientific research applications. One of the most promising areas of research is in the development of new drugs. This compound has been found to exhibit anti-tumor activity and has been studied as a potential treatment for cancer. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for autoimmune diseases.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by suppressing the immune system, which can help to reduce inflammation and autoimmune responses.
Biochemische Und Physiologische Effekte
1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and suppress the immune system. It has also been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate in lab experiments is that it is relatively easy to synthesize. It is also stable under a wide range of conditions, which makes it a useful tool for studying various biological processes. However, one of the limitations of using this compound is that it can be toxic at high concentrations, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate. One area of research is in the development of new drugs based on this compound. Researchers are also interested in studying the mechanism of action of this compound in more detail, as well as its potential use in treating other types of diseases. Finally, there is also interest in developing new synthesis methods for this compound that are more efficient and environmentally friendly.
Synthesemethoden
The synthesis of 1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate involves several steps. The first step is the protection of the hydroxyl groups of arabinose using benzoyl chloride. This is followed by the reaction of the protected arabinose with triethyl orthoformate and hydrobromic acid to form the bromohydrin. The final step involves the reaction of the bromohydrin with benzoyl chloride to form the tribenzoate ester.
Eigenschaften
CAS-Nummer |
14206-56-5 |
|---|---|
Produktname |
1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate |
Molekularformel |
C26H21BrO7 |
Molekulargewicht |
525.3 g/mol |
IUPAC-Name |
[(3S,4S,5R,6R)-4,5-dibenzoyloxy-6-bromooxan-3-yl] benzoate |
InChI |
InChI=1S/C26H21BrO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(16-31-23)32-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21-,22+,23-/m0/s1 |
InChI-Schlüssel |
WZNBMSMEBBTFBW-GPJHCHHRSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES |
C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



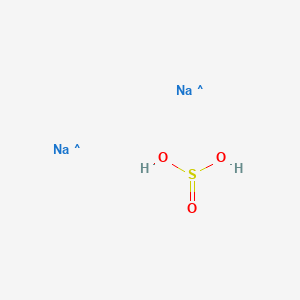
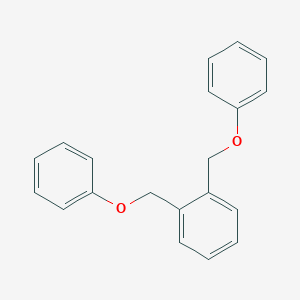
![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
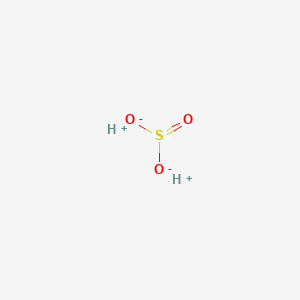
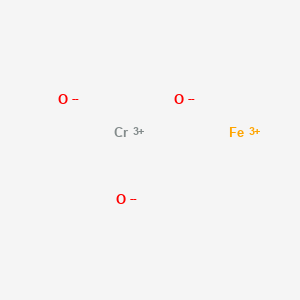
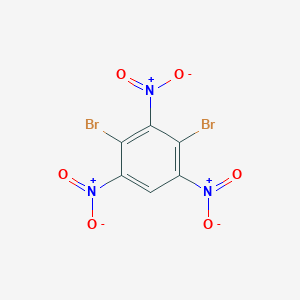
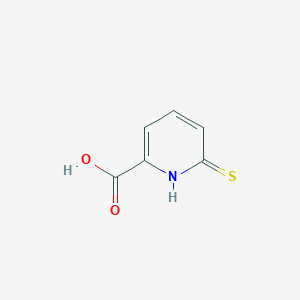
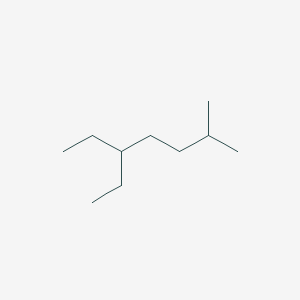
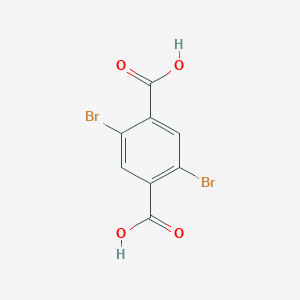
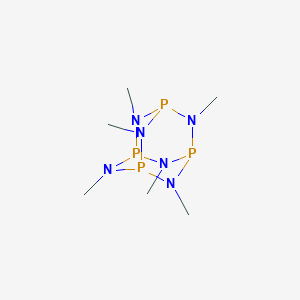
![1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B76192.png)
